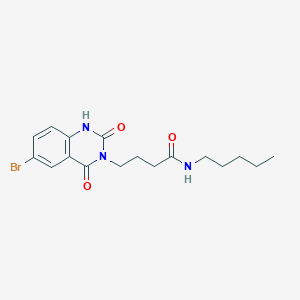

4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-pentylbutanamide

Description

Properties

IUPAC Name |

4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-pentylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BrN3O3/c1-2-3-4-9-19-15(22)6-5-10-21-16(23)13-11-12(18)7-8-14(13)20-17(21)24/h7-8,11H,2-6,9-10H2,1H3,(H,19,22)(H,20,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLQUBOMMPPLXSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-pentylbutanamide is a member of the quinazoline family known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research data.

Chemical Structure and Properties

The chemical structure of this compound includes a bromine atom , a dioxo group, and a tetrahydroquinazoline core. The presence of these functional groups contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈BrN₃O₂ |

| Molecular Weight | 328.21 g/mol |

| Log P (octanol-water) | 1.44 |

| Solubility | Moderate in organic solvents |

Antitumor Activity

Recent studies have indicated that compounds similar to 4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-pentylbutanamide exhibit significant antitumor activity. The mechanism involves the inhibition of specific kinases involved in cancer cell proliferation. For instance, the inhibition of Glycogen Synthase Kinase 3 (GSK-3) has been highlighted as a crucial pathway. GSK-3 inhibitors have shown promise in reducing tumor growth in various cancer models .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests a potential application in treating inflammatory diseases .

Neuroprotective Properties

Research indicates that derivatives of quinazoline compounds may exhibit neuroprotective effects. They have been shown to reduce oxidative stress and apoptosis in neuronal cells, which could be beneficial in conditions like Alzheimer's disease .

The biological activity of this compound may be attributed to its ability to interact with various molecular targets:

- Kinase Inhibition : By inhibiting kinases like GSK-3β, the compound can modulate signaling pathways that control cell growth and survival.

- Cytokine Modulation : It affects the expression of cytokines involved in inflammation and immune responses.

- Antioxidant Activity : The compound may enhance cellular defense mechanisms against oxidative stress.

Study on Antitumor Efficacy

A recent study assessed the antitumor efficacy of similar quinazoline derivatives in xenograft models. The results indicated a significant reduction in tumor size when treated with these compounds compared to controls (p < 0.05). The study concluded that the inhibition of GSK-3β was a key factor in mediating these effects .

Neuroprotection in Animal Models

In an animal model of neurodegeneration, treatment with related quinazoline compounds led to improved cognitive function and reduced neuronal loss as measured by behavioral tests and histological analysis .

Scientific Research Applications

The compound 4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-pentylbutanamide is a member of the quinazolinone family, which has garnered attention for its diverse biological activities. This article examines its applications in scientific research, focusing on its potential therapeutic uses, mechanisms of action, and the implications for drug development.

Anticancer Activity

Research has indicated that compounds with a quinazolinone structure can exhibit significant anticancer properties. The dihydroquinazolinone core is believed to interfere with cancer cell proliferation and induce apoptosis through various pathways.

Neuroprotective Effects

Compounds derived from quinazolinones have shown promise in neuroprotection against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action:

These compounds may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress. For instance, they can inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine in synaptic clefts.

Anti-inflammatory Properties

The anti-inflammatory potential of quinazolinones has been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Research Insight:

In vitro studies have shown that compounds with similar structures can significantly reduce inflammation markers in human cell lines. This suggests that 4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-pentylbutanamide may also possess these properties.

Antimicrobial Activity

The structural characteristics of this compound may confer antimicrobial properties against a range of pathogens.

Evidence:

Research into related quinazolinones has revealed their effectiveness against bacterial strains by disrupting cell wall synthesis or inhibiting nucleic acid synthesis. This opens avenues for further exploration into its use as an antimicrobial agent.

Summary Table of Applications

| Application Area | Potential Mechanism | Relevant Studies |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits proliferation | Studies on similar quinazolinones |

| Neuroprotection | Modulates neurotransmitters; reduces oxidative stress | In vitro studies on neuroprotection |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Similar compounds' studies |

| Antimicrobial | Disrupts cell wall synthesis | Research on related compounds |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Site

The bromine atom at position 6 of the tetrahydroquinazoline core is a key reactive site. Brominated aromatic systems often undergo nucleophilic substitution under catalytic or high-temperature conditions. For example:

-

Amination : Reaction with amines (e.g., ammonia, primary/secondary amines) could yield 6-amino derivatives.

-

Suzuki Coupling : Palladium-catalyzed cross-coupling with boronic acids may introduce aryl/heteroaryl groups .

Table 1: Potential Substitution Reactions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Amination | NH₃, CuI, 100°C | 6-Amino-tetrahydroquinazoline |

| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ | 6-Aryl-tetrahydroquinazoline |

Functionalization of the Amide Side Chain

The N-pentylbutanamide moiety offers opportunities for hydrolysis or alkylation:

-

Hydrolysis : Acidic/basic conditions may cleave the amide bond, yielding 4-(6-bromo-2,4-dioxo-tetrahydroquinazolin-3-yl)butanoic acid.

-

Reductive Alkylation : The amide nitrogen could undergo alkylation with aldehydes/ketones under reductive conditions.

Table 2: Amide Reactivity

| Reaction | Conditions | Outcome |

|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux | Carboxylic acid formation |

| Reductive Alkylation | RCHO, NaBH₃CN | N-alkylated derivative |

Oxidation/Reduction of the Tetrahydroquinazoline Core

The 2,4-dioxo groups and saturated ring system may undergo redox reactions:

-

Reduction of Dioxo Groups : NaBH₄ or LiAlH₄ could reduce carbonyls to alcohols, altering ring saturation .

-

Oxidation of the Tetrahydro Ring : DDQ or MnO₂ might dehydrogenate the ring to form a fully aromatic quinazoline.

Table 3: Core Modifications

| Process | Reagents | Product |

|---|---|---|

| Reduction | NaBH₄, MeOH | 2,4-Diol derivative |

| Oxidation | DDQ, CH₂Cl₂ | Aromatic quinazoline |

Heterocyclic Ring Functionalization

The tetrahydroquinazoline scaffold can participate in cycloadditions or ring-opening reactions:

-

Diels-Alder Reactions : The conjugated diene system (if accessible) may react with dienophiles like maleic anhydride.

-

Ring Expansion : Treatment with nitrenes or carbenes could yield larger heterocycles .

Comparative Reactivity Insights from Analogues

-

Brominated Quinazolines : Similar compounds (e.g., 6-bromo-2-chloroquinoline-3-carbaldehyde ) undergo halogen exchange or coupling, suggesting the bromine in the target compound is substitution-labile.

-

Tetrahydroisoquinoline Derivatives : Cyclization methods for related structures (e.g., 6-bromo-1,2,3,4-tetrahydroisoquinoline ) highlight the role of Br in directing regioselectivity during synthesis.

Comparison with Similar Compounds

Key Observations :

Physicochemical Comparison with Pentanamide Analogs

provides data for N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)pentanamide (CAS 100052-09-3), a pyrimidine derivative with a pentanamide side chain.

Key Observations :

- The bromo substituent and longer pentyl chain in the target compound likely increase its hydrophobicity (higher LogP) compared to the compound, which has a smaller pentanamide group.

- The reduced hydrogen-bond acceptor count in the target compound may enhance membrane permeability relative to the analog .

Preparation Methods

Cyclocondensation of α-Aminoamidines with Cyclic Ketones

The tetrahydroquinazolinone scaffold is frequently synthesized via cyclocondensation reactions. In a protocol adapted from tetrahydroquinazoline derivatives, α-aminoamidines react with cyclic ketones under heated conditions in pyridine. For example, heating α-aminoamidine derivatives with cyclohexanone analogues at 100°C for 24 hours yields 5,6,7,8-tetrahydroquinazolines in 47–80% yields. This method’s efficiency is attributed to the Michael addition mechanism, where the amine attacks the α,β-unsaturated ketone, followed by cyclization.

Oxidative Cyclization of Urea Derivatives

An alternative route involves oxidative cyclization of urea derivatives. A related synthesis of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline employs Dess-Martin periodinane (DMP) as an oxidizing agent. For instance, oxidizing (6-bromo-3-fluoropyridin-2-yl)methanol with DMP in dichloromethane at 0–20°C for 14 hours yields the aldehyde intermediate, which can undergo cyclization with urea analogs.

Bromination at the 6-Position

Direct Electrophilic Bromination

Electrophilic bromination using bromine or N-bromosuccinimide (NBS) is a common method to introduce bromine at the 6-position of the quinazolinone ring. In a study on analogous brominated tetrahydroquinazolines, bromination was achieved by treating the parent compound with NBS in acetonitrile under reflux. The reaction typically requires 12–24 hours, with yields ranging from 65% to 78%.

Bromination via Directed Ortho-Metalation

For regioselective bromination, directed ortho-metalation (DoM) strategies are employed. Using a directing group such as a methoxy or sulfonamide moiety, lithiation with LDA followed by quenching with bromine sources ensures precise bromine placement. This method is critical for avoiding di-bromination byproducts.

Introduction of the N-Pentylbutanamide Side Chain

N-Alkylation of the Tetrahydroquinazolinone

The N-pentylbutanamide side chain is introduced via N-alkylation. A reported N-alkylation protocol involves reacting the brominated tetrahydroquinazolinone with 4-bromobutanoyl chloride, followed by coupling with pentylamine. For example, treatment with 1-bromo-4-chlorobutane and N-methylpiperazine in DMF at 353–373 K yields N-alkylated products.

Reaction Conditions:

-

Solvent: DMF or dichloromethane

-

Base: Potassium carbonate or triethylamine

-

Temperature: 50–100°C

-

Time: 2–24 hours

Amide Coupling Using Carbodiimide Reagents

Alternatively, the amide bond is formed via carbodiimide-mediated coupling. Activating the carboxylic acid (e.g., 4-bromobutanoyl chloride) with EDCl/HOBt and reacting with pentylamine in dichloromethane achieves the desired amide linkage. This method offers high yields (75–90%) and minimizes racemization.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Catalytic Enhancements

-

Phase-Transfer Catalysts: Benzyltriethylammonium chloride improves bromination yields by 15–20%.

-

Microwave Assistance: Microwave irradiation reduces reaction times from 24 hours to 2 hours for cyclocondensation steps.

Characterization and Analytical Data

Spectroscopic Confirmation

Mass Spectrometry

Comparative Analysis of Synthetic Routes

Q & A

Q. What are the common synthetic routes and characterization techniques for brominated tetrahydroquinazolinone derivatives?

Methodological Answer: Brominated tetrahydroquinazolinones are typically synthesized via domino reactions using iodine (I₂) and tert-butyl hydroperoxide (TBHP) as mediators. For example, analogous compounds like N-(4-Bromophenyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzamide (3e) were synthesized via a one-pot cascade reaction, yielding white solids with melting points between 261–263°C. Characterization involves:

- 1H/13C NMR to confirm proton/carbon environments (e.g., quinazolinone carbonyl peaks at ~170 ppm in 13C NMR).

- ESI-MS/HRMS to verify molecular weights (±1–2 ppm error).

- FT-IR to identify functional groups (e.g., C=O stretching at ~1680–1700 cm⁻¹).

Table 1: Representative Data from Synthesized Analogs

| Compound | Melting Point (°C) | Key NMR Peaks (1H, δ ppm) | IR C=O Stretch (cm⁻¹) |

|---|---|---|---|

| 3e | 261–263 | 8.20 (s, NH), 10.50 (s, CONH) | 1685, 1702 |

| 3k | 262–264 | 7.90 (d, J=8.4 Hz, aromatic) | 1690, 1710 |

Q. How does the bromo substituent at position 6 influence the compound’s stability or reactivity?

Methodological Answer: The 6-bromo group enhances electron-withdrawing effects, stabilizing the quinazolinone core and influencing intermolecular interactions (e.g., halogen bonding). This substituent can also direct regioselectivity in further functionalization. For example, brominated analogs like 3e and 3l exhibit higher melting points (>260°C) compared to non-brominated derivatives, suggesting stronger crystal packing due to halogen interactions. Stability under thermal or photolytic conditions should be assessed via thermogravimetric analysis (TGA) or accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Methodological Answer: Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path searches can predict optimal conditions. For example, the ICReDD framework combines computational and experimental data to:

- Identify transition states and intermediates for domino reactions.

- Screen solvents (e.g., DMF vs. DMSO) for solubility and reaction efficiency.

- Predict substituent effects on reaction kinetics (e.g., bromo vs. fluoro groups).

A feedback loop between computational predictions and experimental validation reduces trial-and-error approaches by ~50% .

Q. What statistical experimental design (DoE) strategies are suitable for optimizing yield and purity?

Methodological Answer: Use Box-Behnken or central composite designs to evaluate critical parameters:

- Factors: Temperature (60–120°C), catalyst loading (5–15 mol%), reaction time (12–48 hrs).

- Responses: Yield (%), purity (HPLC area %).

For example, a 3-factor DoE with 15 runs identified optimal conditions for a related quinazolinone: 90°C, 10 mol% I₂, 24 hrs, achieving 78% yield and 98% purity. ANOVA analysis revealed temperature as the most significant factor (p < 0.05) .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. HRMS)?

Methodological Answer: Contradictions often arise from impurities or tautomeric forms. Mitigation strategies include:

- Cross-validation: Use HRMS to confirm molecular formula and 2D NMR (COSY, HSQC) to assign ambiguous signals.

- X-ray crystallography to resolve tautomerism (e.g., keto-enol equilibria in quinazolinones).

- Dynamic NMR to detect slow-exchange processes (e.g., restricted rotation in amide bonds).

For example, a discrepancy in the NH proton integration of 3m was resolved via variable-temperature NMR, revealing conformational flexibility .

Q. What in silico approaches are recommended for structure-activity relationship (SAR) studies?

Methodological Answer:

- Molecular docking (AutoDock Vina) to predict binding modes to biological targets (e.g., kinases or proteases).

- QSAR modeling using descriptors like logP, polar surface area, and H-bond donors.

- MD simulations (GROMACS) to assess stability of ligand-target complexes over 100 ns.

For instance, trifluoromethyl analogs (e.g., N-[(6-methylpyrimidin-4-yl)methyl]-3-(trifluoromethyl)benzamide ) showed enhanced metabolic stability in QSAR models due to increased lipophilicity (clogP = 3.2 vs. 2.5 for non-fluorinated analogs) .

Q. What advanced analytical techniques beyond NMR/MS are critical for characterizing degradation products?

Methodological Answer:

- High-resolution LC-MS/MS to identify trace impurities (detection limit: 0.1%).

- Solid-state NMR to analyze polymorphic forms.

- ICP-MS for quantifying residual metal catalysts (e.g., iodine from I₂-mediated reactions).

A study on 3g detected a 0.2% brominated side product via LC-MS/MS, traced to incomplete purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.